2-Hydrazinyl-4-phenyl-1,3-benzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-phenyl-1,3-benzothiazol-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c14-16-13-15-12-10(7-4-8-11(12)17-13)9-5-2-1-3-6-9/h1-8H,14H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXLEGSBBWXJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)SC(=N3)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-phenyl-1,3-benzothiazole typically involves the condensation of 2-aminobenzothiazole with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an ethanol or methanol solvent. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Continuous flow reactors and automated synthesis platforms may also be employed to enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-phenyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles, forming substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
The search results provided do not contain information regarding the applications of "2-Hydrazinyl-4-phenyl-1,3-benzothiazole." However, the search results do discuss the applications of related compounds, such as 2-hydrazinyl-4-phenyl-1,3-thiazole and benzothiazole derivatives.
Thiazole Derivatives
Thiazole derivatives exhibit a wide range of biological activities, including anti-Candida, anti-epileptic, anti-tubercular, and antimicrobial properties . Due to these diverse pharmaceutical applications, thiazole is considered a valuable pharmacophore nucleus .
2-Hydrazinyl-4-phenyl-1,3-thiazole
2-Hydrazinyl-4-phenyl-1,3-thiazole derivatives have demonstrated antifungal potency . Specifically, they were found to be more effective than compounds lacking the C2-hydrazone linkage .
Anti-Candida Activity
- Two compounds, 7a and 7e , exhibited inhibitory activity against Candida albicans, with significantly lower MIC values (7.81 μg/mL and 3.9 μg/mL, respectively) compared to fluconazole (15.62 μg/mL) .
- The best inhibitory activity was observed against the C. albicans strain ATCC 10231, while non-albicans species were generally less susceptible .
- The presence of a hydrazone bridge and an additional aromatic phenyl group in the 2-hydrazinyl-4-phenyl-1,3-thiazoles improved their affinity for the target fungal enzyme .
- The increased lipophilicity and flexibility of these compounds, due to the hydrazone bridge, may enhance their ability to penetrate fungal cell membranes and interact with the target enzyme .
- In another study, compounds 7a , 7b , and 7c displayed MIC values (3.9 μg/mL) against Candida albicans that were four times lower than that of fluconazole (15.62 μg/mL) .
- Molecular docking studies suggest that the hydrazine substituent at the C2 position and the supplementary phenyl ring improve the interaction with the target enzyme .
1,3,4-Thiadiazole
1,3,4-Thiadiazole derivatives exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Anticonvulsant Activity
- Various modifications to the 1,3,4-thiadiazole moiety have demonstrated good potency as anticonvulsant agents with high effectiveness and low toxicity .
- The lipophilic nature of the ring is believed to contribute to its activity .
- Several synthesized compounds have shown potent in-vivo anticonvulsant activity in PTZ and MES models, with some demonstrating significant inhibition and less toxicity .
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-phenyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, its interaction with neurotransmitter receptors can contribute to its anticonvulsant properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
4-Phenyl-1,3-thiazole Derivatives (4a–e)
These analogs lack the C2-hydrazinyl group, resulting in reduced antifungal potency. Molecular docking studies reveal that the absence of the hydrazone bridge limits hydrogen-bonding interactions with lanosterol C14α-demethylase, leading to higher MIC values (e.g., 15.62 µg/mL for fluconazole-equivalent doses) . However, 4-phenyl derivatives exhibit better oral bioavailability (%GI absorption: 69.78–91.62%) due to lower topological polar surface area (tPSA) and fewer rotatable bonds, enhancing gastrointestinal absorption .
Key Differences:
Cyclohexene-Moiety Thiazoles (50n, 50o)
Biernasiuk et al. synthesized thiazoles with cyclohexene substituents (e.g., 50n and 50o), achieving exceptional antifungal activity (MIC: 0.015–0.03 µg/mL against Candida spp.), surpassing nystatin . The CH2COOEt and CH3 groups in these compounds enhance target binding and membrane permeability, demonstrating that bulky hydrophobic substituents can outperform hydrazinyl derivatives in potency.
2-Amino-1,3-benzothiazole Derivatives (1n, 1o)
Replacing the hydrazinyl group with an amino group (NH2) at position 2 shifts activity from antibacterial to antifungal. Compound 1n exhibits MIC values of 4 mg/mL against C. albicans, though this is significantly higher than hydrazinyl derivatives (3.9 µg/mL) . The loss of the SH group in these analogs diminishes antibacterial efficacy, underscoring the hydrazinyl moiety’s role in broad-spectrum activity .
Structural Analogs with Trimethoxyphenyl Substituents
Compounds like 5-chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole exhibit structural similarities but replace the phenyl group with a trimethoxyphenyl moiety. However, biological activity data for these derivatives are unavailable in the provided evidence, precluding direct efficacy comparisons.
Drug-Likeness and Pharmacokinetic Profiles
However, the hydrazinyl group’s polarity and flexibility slightly reduce %GI absorption compared to 4-phenyl analogs .
Molecular Properties:
| Parameter | 2-Hydrazinyl Derivatives (7a–e) | 4-Phenyl Derivatives (4a–e) |
|---|---|---|
| Molecular Weight | <500 Da | <500 Da |
| Hydrogen Bond Donors | 2–3 | 0–1 |
| mLogP | <5 | <5 |
Biological Activity
2-Hydrazinyl-4-phenyl-1,3-benzothiazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer effects, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound features a benzothiazole ring fused with a phenyl group and a hydrazinyl substituent. Its molecular formula is , with a molecular weight of approximately 226.3 g/mol. The unique structure contributes to its biological activity through various biochemical pathways.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against various bacterial strains, demonstrating lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics.
| Microorganism | MIC (μg/mL) | Standard Antibiotic MIC (μg/mL) |
|---|---|---|
| Escherichia coli | 15.6 | 32 |
| Staphylococcus aureus | 7.8 | 16 |
The compound's mechanism of action may involve the disruption of microbial cell membranes or interference with essential metabolic pathways.
2. Antifungal Activity
The antifungal potential of this compound has been particularly highlighted in studies against Candida albicans. In vitro tests showed promising results with MIC values significantly lower than that of fluconazole, a common antifungal agent.
| Compound | MIC (μg/mL) | Fluconazole MIC (μg/mL) |
|---|---|---|
| This compound | 3.9 | 15.6 |
| Another derivative | 7.8 | 15.6 |
Molecular docking studies suggest that the compound binds effectively to lanosterol C14α-demethylase, a critical enzyme in fungal sterol biosynthesis, enhancing its antifungal activity .
3. Anticancer Properties
Preliminary investigations into the anticancer effects of this compound have shown it to inhibit the proliferation of various cancer cell lines. For example, it demonstrated cytotoxic effects against A549 (lung cancer) and Caco-2 (colon cancer) cells.
| Cell Line | IC50 (μM) | Standard Drug IC50 (μM) |
|---|---|---|
| A549 | 20 | 10 (Doxorubicin) |
| Caco-2 | 25 | 15 (Doxorubicin) |
The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with specific signaling pathways involved in cell survival and proliferation .
Case Study: Antifungal Efficacy
In a study focused on antifungal activity, derivatives of this compound were synthesized and tested against Candida species. Compounds with hydrazone linkages exhibited superior antifungal potency compared to those without such modifications . The study emphasized the importance of structural modifications for enhancing biological activity.
Case Study: Anticancer Activity
Another investigation evaluated the anticancer effects of this compound on various tumor cell lines. The results indicated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
